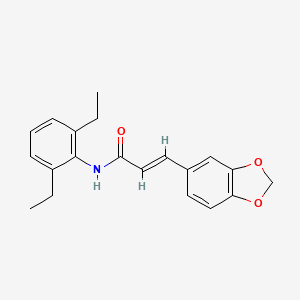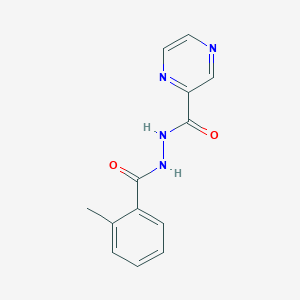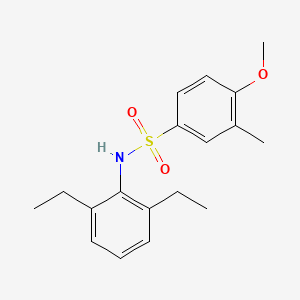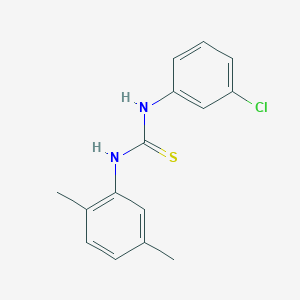![molecular formula C18H13ClN2O3 B5737983 N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5737983.png)
N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide, commonly referred to as CDPPB, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of compounds known as positive allosteric modulators (PAMs), which are compounds that enhance the activity of a specific type of receptor in the brain known as the metabotropic glutamate receptor 5 (mGluR5). In
Mecanismo De Acción
CDPPB is a positive allosteric modulator of the mGluR5 receptor. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. This results in an increase in the activity of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
CDPPB has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of the neurotransmitter dopamine in the prefrontal cortex, which is thought to be responsible for its anxiolytic and antidepressant effects. CDPPB has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDPPB has several advantages for use in lab experiments. It has high selectivity for the mGluR5 receptor and does not interact with other receptors in the brain. It is also highly soluble in water, which makes it easy to administer to animals in lab experiments. However, CDPPB has some limitations as well. It has a relatively short half-life in the body, which means that it needs to be administered frequently to maintain its effects. It is also relatively expensive compared to other compounds that are used in lab experiments.
Direcciones Futuras
There are several future directions for research on CDPPB. One area of research is the development of more potent and selective N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide for the mGluR5 receptor. Another area of research is the investigation of the long-term effects of CDPPB on brain function and behavior. Finally, there is interest in exploring the potential therapeutic applications of CDPPB in humans, particularly in the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of CDPPB involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-phenylglycine in the presence of a reducing agent such as iron powder or zinc dust. The resulting intermediate is then treated with hydrazine hydrate to yield CDPPB. This method has been optimized to produce high yields of pure CDPPB.
Aplicaciones Científicas De Investigación
CDPPB has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. CDPPB has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c19-14-7-6-13(21-17(23)8-9-18(21)24)11-15(14)20-16(22)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTVAPSAQBJMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N3C(=O)C=CC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5737925.png)
![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]isonicotinohydrazide](/img/structure/B5737928.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperidinyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5737931.png)





![2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5737971.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5737990.png)
